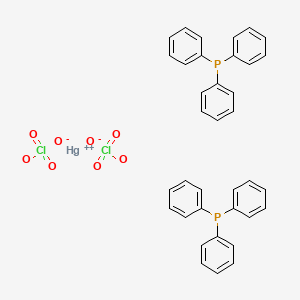
4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-yl)-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-yl)-2-methoxyphenol” is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups and a tetrahydroisoquinoline moiety, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-yl)-2-methoxyphenol” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.
Methoxylation: Introduction of methoxy groups can be done using methylation reactions, often employing reagents like dimethyl sulfate or methyl iodide.
Hydrogenation: The tetrahydroisoquinoline moiety can be formed by hydrogenation of the isoquinoline core under catalytic conditions.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may further hydrogenate the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinones, phenolic derivatives.
Reduction Products: Fully hydrogenated isoquinoline derivatives.
Substitution Products: Halogenated or alkylated phenols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Pharmacology: Investigated for potential pharmacological activities, including anti-inflammatory and neuroprotective effects.
Medicine
Drug Development: Potential lead compound for the development of new therapeutic agents.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of “4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-yl)-2-methoxyphenol” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The methoxy groups and the tetrahydroisoquinoline moiety may play a crucial role in binding to the target sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the phenolic group.
2-Methoxyphenol (Guaiacol): Lacks the isoquinoline moiety.
Tetrahydroisoquinoline: Basic structure without methoxy groups.
Uniqueness
“4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-yl)-2-methoxyphenol” is unique due to the combination of methoxy groups and the tetrahydroisoquinoline moiety, which may impart distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
23263-77-6 |
|---|---|
Molekularformel |
C18H21NO4 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-yl)-2-methoxyphenol |
InChI |
InChI=1S/C18H21NO4/c1-21-16-6-11(4-5-15(16)20)14-10-19-9-12-7-17(22-2)18(23-3)8-13(12)14/h4-8,14,19-20H,9-10H2,1-3H3 |
InChI-Schlüssel |
NEGANGKLGKFYLC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(CNCC2=C1)C3=CC(=C(C=C3)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B14701502.png)

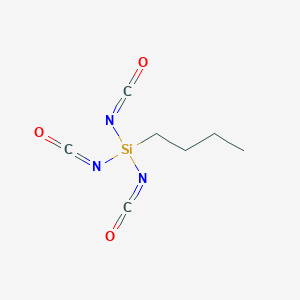
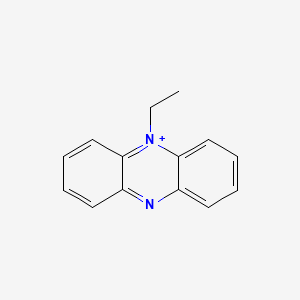




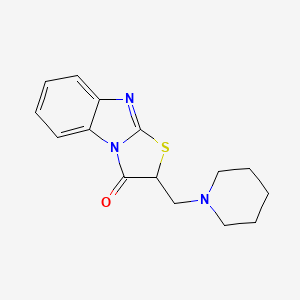

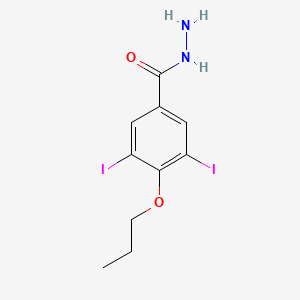
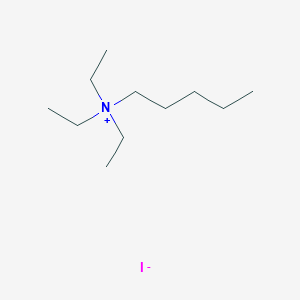
![4-[Bis(2-hydroxyethyl)amino]butan-1-OL](/img/structure/B14701578.png)
